3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their unique structural properties, which include a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized using the Borsche-Drechsel cyclization method, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Methylation: The carbazole core is methylated at the 1 and 4 positions using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenol Group: The methylated carbazole is then reacted with benzyl chloride in the presence of a base to attach the phenol group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as selective crystallization and high-temperature distillation may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol has a wide range of scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent optoelectronic properties.
Materials Science: Employed in the synthesis of conducting polymers and nanodevices due to its high charge carrier mobility and morphological stability.
Mechanism of Action
The mechanism of action of 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol involves its interaction with molecular targets such as DNA. The compound can bind to the minor groove of DNA, leading to sequence-specific interactions that result in cell cycle arrest and apoptosis in cancer cells . Additionally, its optoelectronic properties are attributed to the efficient charge transport facilitated by the carbazole core .
Comparison with Similar Compounds
Similar Compounds
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Similar to poly(2,7-carbazole) but with different bandgap energies and conjugation lengths.
Polythiophene: Another conducting polymer with excellent optoelectronic properties.
Polyaniline: Known for its electrical conductivity and environmental stability.
Uniqueness
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol is unique due to its specific structural modifications, which enhance its optoelectronic properties and biological activity. The presence of the phenol group and the dimethyl substitutions on the carbazole core contribute to its distinct chemical behavior and applications.
Properties
CAS No. |
138119-05-8 |
---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-[(1,4-dimethylcarbazol-9-yl)methyl]phenol |
InChI |
InChI=1S/C21H19NO/c1-14-10-11-15(2)21-20(14)18-8-3-4-9-19(18)22(21)13-16-6-5-7-17(23)12-16/h3-12,23H,13H2,1-2H3 |
InChI Key |
VCEZBOFOEPIHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.